2-[3-(Dimethylamino)phenyl]acetaldehyde
Description
Properties
CAS No. |
944907-25-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[3-(dimethylamino)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H13NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
BENVWQMDLXHGBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Nitrile Reduction Pathway
A widely applicable method involves the reduction of a nitrile intermediate to the corresponding aldehyde.
Synthesis of 3-(Dimethylamino)benzyl Cyanide
- Starting material : 3-Nitrobenzyl bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in ethanol to yield 3-nitrobenzyl cyanide.
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 3-aminobenzyl cyanide.
- Dimethylation : The amine is methylated using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.
Reaction conditions :
Stephen Reduction to Aldehyde
The nitrile group in 3-(dimethylamino)benzyl cyanide is reduced to an aldehyde via the Stephen reaction:
- Iminium formation : Treatment with HCl gas in anhydrous ether generates the iminium chloride.
- Reduction : Tin(II) chloride (SnCl₂) in HCl selectively reduces the iminium intermediate to 2-[3-(dimethylamino)phenyl]acetaldehyde.
Optimization notes :
Oxidation of Primary Alcohols
The primary alcohol 2-[3-(dimethylamino)phenyl]ethanol can be oxidized to the aldehyde using mild oxidizing agents.
Alcohol Synthesis
- Grignard addition : 3-(Dimethylamino)benzaldehyde reacts with methylmagnesium bromide (CH₃MgBr) to form 2-[3-(dimethylamino)phenyl]propan-1-ol.
- Hydroboration-oxidation : 3-(Dimethylamino)styrene undergoes anti-Markovnikov addition using BH₃·THF, followed by H₂O₂/NaOH to yield the alcohol.
Oxidation to Aldehyde
Friedel-Crafts Alkylation
While challenging due to the meta-directing nature of the dimethylamino group, Friedel-Crafts alkylation can be employed with protected aldehydes.
- Acetal protection : Chloroacetaldehyde dimethyl acetal reacts with 3-(dimethylamino)benzene in the presence of AlCl₃.
- Deprotection : Acidic hydrolysis (H₃O⁺) removes the acetal group, yielding the aldehyde.
Limitations :
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Disadvantages | Yield |
|---|---|---|---|---|
| Nitrile reduction | Nitrile synthesis → Stephen reduction | High selectivity for aldehyde | Requires toxic SnCl₂ and HCl gas | 50–65% |
| Alcohol oxidation | Grignard → PCC oxidation | Mild conditions, avoids over-oxidation | Multi-step alcohol synthesis required | 60–75% |
| Friedel-Crafts alkylation | Acetal protection → deprotection | Direct alkylation | Low regioselectivity, side reactions | <40% |
Industrial and Laboratory Considerations
Scalability
Emerging Methodologies
Recent patents highlight the use of coupling reactions for aromatic aldehydes:
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(Dimethylamino)benzoic acid.
Reduction: 3-(Dimethylamino)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-(Dimethylamino)phenyl halides or amines.
Scientific Research Applications
2-[3-(Dimethylamino)phenyl]acetaldehyde has several applications in scientific research:
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[3-(Dimethylamino)phenyl]acetaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound N-[2-(diethylamino)ethyl]-2-phenylacetamide () serves as a structurally distinct yet functionally related analogue. Key differences include:
Physicochemical Properties
- Reactivity: The aldehyde group in this compound confers high electrophilicity, favoring reactions like nucleophilic additions (e.g., Grignard reactions) or oxidations to carboxylic acids. In contrast, the amide group in N-[2-(diethylamino)ethyl]-2-phenylacetamide is less reactive, stabilizing the compound against hydrolysis or redox processes .
- Solubility: The dimethylamino group enhances water solubility compared to the diethylamino analogue, which is more lipophilic due to its longer alkyl chains.
- Basicity: The tertiary amine in both compounds contributes to basicity, but the diethylamino group (pKa ~10–11) is slightly less basic than dimethylamino (pKa ~9–10) due to steric hindrance.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[3-(Dimethylamino)phenyl]acetaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves aldol condensation or Friedel-Crafts alkylation of 3-(dimethylamino)benzaldehyde derivatives. For example, reaction conditions such as temperature (80–120°C) , solvents (e.g., dichloromethane, THF) , and catalysts (e.g., Lewis acids like AlCl₃) significantly impact yield and purity . Optimization studies suggest that low temperatures (≤80°C) reduce side reactions, while polar aprotic solvents enhance regioselectivity. Purity can be monitored via HPLC (>98% purity threshold) .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 192.1 .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Contradictions in reactivity (e.g., competing enolate vs. aldehyde pathways) can arise from solvent polarity or substituent effects . Systematic studies using kinetic isotopic labeling (KIE) or DFT calculations help identify transition states. For example, computational models show that the dimethylamino group stabilizes intermediates via resonance, favoring aldehyde reactivity over keto-enol tautomerization . Experimental validation via in situ IR spectroscopy monitors reaction progress .
Q. How does the dimethylamino group influence the electronic and steric properties of this compound in catalytic applications?
- Methodological Answer : The dimethylamino group acts as an electron-donating substituent , increasing electron density at the phenyl ring (Hammett σₚ⁺ ≈ -0.83). This enhances electrophilic aromatic substitution rates but introduces steric hindrance in bulky catalysts. Cyclic voltammetry reveals a reduction potential shift (ΔE ≈ -0.15 V) compared to unsubstituted analogs, indicating altered redox behavior . Steric effects are quantified via X-ray crystallography (e.g., dihedral angles between the dimethylamino group and aldehyde moiety) .
Q. What enzymatic pathways or biocatalytic methods have been explored for the synthesis or modification of this compound derivatives?
- Methodological Answer : Amine oxidases (e.g., monoamine oxidase B) catalyze oxidative deamination of dopamine analogs to produce phenylacetaldehyde derivatives . Biocatalytic routes using engineered transaminases or aldolases enable enantioselective synthesis. For instance, Candida antarctica lipase B (CAL-B) has been used to resolve racemic mixtures of related aldehydes with >90% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
